molecular formula C11H8Cl2O B1620519 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one CAS No. 7316-61-2

2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one

Cat. No.: B1620519
CAS No.: 7316-61-2
M. Wt: 227.08 g/mol
InChI Key: KAGZBEUEDMPZCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one typically involves the chlorination of a precursor compound under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

The process would involve stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[b]naphthalene-1-one
  • 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[c]phenanthrene-1-one

Uniqueness

2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one is unique due to its specific ring structure and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2,2-dichloro-7,7a-dihydro-2aH-cyclobuta[a]inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O/c12-11(13)9-7-4-2-1-3-6(7)5-8(9)10(11)14/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZBEUEDMPZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)C(C2=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380225
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7316-61-2
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut(a)inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 2
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 3
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 4
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 5
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 6
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one

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